molecular formula C13H18O2S B142799 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 126231-22-9

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B142799
CAS No.: 126231-22-9
M. Wt: 238.35 g/mol
InChI Key: VDSYCTWGBTXSEX-UHFFFAOYSA-N
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Description

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a tert-butyl group at the 5th position and a carboxylic acid group at the 2nd position of the tetrahydrobenzothiophene ring system.

Scientific Research Applications

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and cyclization catalysts.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the tert-butyl and carboxylic acid groups.

    4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Similar structure but lacks the tert-butyl group.

    5-Tert-butyl-1-benzothiophene-2-carboxylic acid: Similar structure but lacks the tetrahydro ring.

Uniqueness

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the combination of the tert-butyl group and the carboxylic acid group on the tetrahydrobenzothiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYCTWGBTXSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396743
Record name 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126231-22-9
Record name 5-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126231-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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